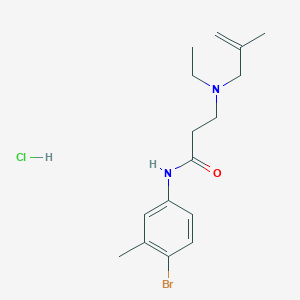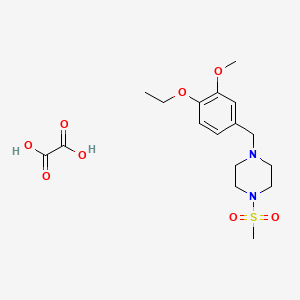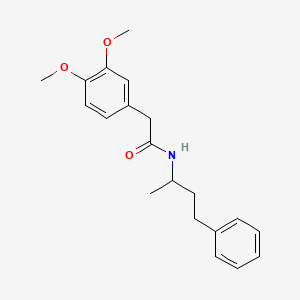![molecular formula C16H16Cl2N2OS B3940354 [4-(2-chloro-10H-phenothiazin-10-yl)-4-oxobutyl]amine hydrochloride](/img/structure/B3940354.png)
[4-(2-chloro-10H-phenothiazin-10-yl)-4-oxobutyl]amine hydrochloride
説明
[4-(2-chloro-10H-phenothiazin-10-yl)-4-oxobutyl]amine hydrochloride, also known as chlorpromazine hydrochloride, is a phenothiazine derivative that has been used as an antipsychotic medication for over 60 years. It was first synthesized in 1950 by Paul Charpentier and Louis F. L. Guillaume at Rhône-Poulenc Laboratories in France. Since then, it has been widely used in the treatment of various mental disorders, including schizophrenia, bipolar disorder, and anxiety.
作用機序
The exact mechanism of action of [4-(2-chloro-10H-phenothiazin-10-yl)-4-oxobutyl]amine hydrochloridene hydrochloride is not fully understood, but it is thought to involve the blockade of dopamine receptors in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, behavior, and cognition. By blocking dopamine receptors, [4-(2-chloro-10H-phenothiazin-10-yl)-4-oxobutyl]amine hydrochloridene hydrochloride helps to reduce the symptoms of psychosis.
Biochemical and Physiological Effects:
In addition to its antipsychotic properties, [4-(2-chloro-10H-phenothiazin-10-yl)-4-oxobutyl]amine hydrochloridene hydrochloride has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of neurotransmitters, including dopamine and serotonin. It has also been found to have anti-inflammatory and immunomodulatory effects.
実験室実験の利点と制限
Chlorpromazine hydrochloride has been widely used in laboratory experiments to study the effects of dopamine receptor blockade and its potential therapeutic applications. However, there are some limitations to its use, including its potential for side effects and the need for careful dosing.
将来の方向性
There are a number of potential future directions for research on [4-(2-chloro-10H-phenothiazin-10-yl)-4-oxobutyl]amine hydrochloridene hydrochloride. One area of interest is the development of new antipsychotic medications that have fewer side effects and are more effective in treating a wider range of mental disorders. Additionally, there is ongoing research into the mechanisms of action of [4-(2-chloro-10H-phenothiazin-10-yl)-4-oxobutyl]amine hydrochloridene hydrochloride and other antipsychotic medications, which may lead to new insights into the underlying causes of mental illness.
科学的研究の応用
Chlorpromazine hydrochloride has been extensively studied for its antipsychotic properties. It has been shown to block dopamine receptors in the brain, which helps to reduce symptoms of psychosis. Additionally, it has been found to have sedative and antiemetic effects, making it useful in the treatment of nausea and vomiting.
特性
IUPAC Name |
4-amino-1-(2-chlorophenothiazin-10-yl)butan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2OS.ClH/c17-11-7-8-15-13(10-11)19(16(20)6-3-9-18)12-4-1-2-5-14(12)21-15;/h1-2,4-5,7-8,10H,3,6,9,18H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWSDAKMRKFHIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)C(=O)CCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chloro-10H-phenothiazin-10-yl)-4-oxobutan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-[4-(3-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B3940298.png)

![N-[(cyclohexylamino)carbonothioyl]valine](/img/structure/B3940332.png)

![2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3940341.png)

![(3S*,4S*)-1-(1H-imidazo[1,2-b]pyrazol-7-ylcarbonyl)-4-(2-naphthyl)piperidin-3-ol](/img/structure/B3940353.png)
![1-cyclooctyl-4-[(4-methoxyphenyl)sulfonyl]piperazine oxalate](/img/structure/B3940361.png)

![3-hydroxy-1-[(4-methyl-1-piperidinyl)methyl]-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3940375.png)
![{[5-(4-cyanophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3940379.png)